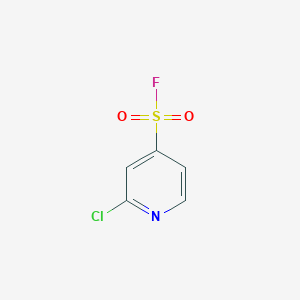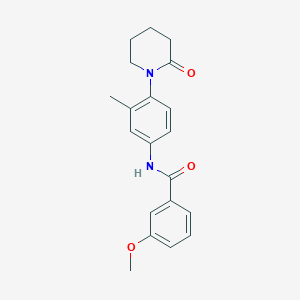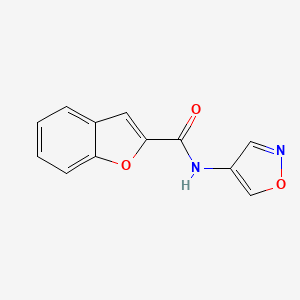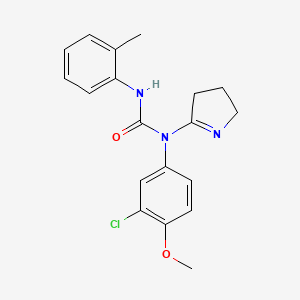![molecular formula C13H19NOS B2697755 5-((tetrahydro-2H-pyran-2-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2320226-54-6](/img/structure/B2697755.png)
5-((tetrahydro-2H-pyran-2-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tetrahydropyran is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . Thienopyridines are a class of molecules that contain a pyridine ring fused with a thiophene ring. They are often used in medicinal chemistry due to their bioactive properties.
Molecular Structure Analysis
The molecular structure of tetrahydropyran is a six-membered ring with five carbon atoms and one oxygen atom . The structure of thienopyridines consists of a pyridine ring fused with a thiophene ring. The specific structure of “5-((tetrahydro-2H-pyran-2-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” would be a combination of these two structures, but the exact structure is not available in the sources I found.Chemical Reactions Analysis
Tetrahydropyran can react with alcohols to form 2-tetrahydropyranyl ethers, which are commonly used as protecting groups in organic synthesis . Thienopyridines can undergo various reactions, including palladium-catalyzed coupling reactions.Scientific Research Applications
Synthesis and Biological Activity
A notable area of application involves the synthesis of molecularly diverse compounds for potential biological activities. For instance, the synthesis of tetrasubstituted alkenes containing barbiturate motifs has been explored, involving a sequence of reactions that could yield compounds with diverse substituents. This process has demonstrated potential applications in testing against various microorganisms, albeit with varying degrees of activity (Al-Sheikh et al., 2020).
Additionally, the development of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents highlights the potential therapeutic applications of compounds related to 5-((tetrahydro-2H-pyran-2-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. These compounds have shown significant activity against various bacterial and fungal strains and exhibited notable cytotoxic potentialities against different cancer cell lines (Abd El-Sattar et al., 2021).
Antifungal Applications
A series of novel 5-((5-substituted-1H-1,2,4-triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridines has been synthesized and evaluated for their in vitro antifungal activity. One compound, in particular, showed higher potency against Candida albicans compared to the standard antifungal agent, miconazole. This research indicates the compound's potential as a lead for further development into antifungal medications (Sangshetti et al., 2014).
Corrosion Inhibition
The compound has also been explored for its potential in corrosion inhibition, particularly for protecting copper surfaces in acidic environments. Aryl pyrazolo pyridine derivatives have been investigated for their effectiveness in inhibiting copper corrosion, demonstrating the compound's versatility beyond biological applications (Sudheer & Quraishi, 2015).
Comprehensive Reviews
Reviews of the synthesis and biological activity of substituted 4,5,6,7-tetrahydrothieno pyridines, including compounds related to this compound, have compiled the chemical and biological aspects of these compounds. Such reviews have emphasized their importance in drug development, showcasing their broad potential in medicinal chemistry (Sangshetti et al., 2014).
properties
IUPAC Name |
5-(oxan-2-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-2-7-15-12(3-1)10-14-6-4-13-11(9-14)5-8-16-13/h5,8,12H,1-4,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVXGLPJSXALMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2CCC3=C(C2)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methoxyphenyl)-5-{1-[(2-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2697672.png)



![3-(4-bromophenyl)-9-ethyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2697677.png)
![2-[[1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2697678.png)

![(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B2697680.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2697683.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2697686.png)


![Methyl 2-amino-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate](/img/structure/B2697694.png)
![Ethyl 4-[[6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carbonyl]amino]benzoate](/img/structure/B2697695.png)